d-Glycero-d-galacto-heptose

Description

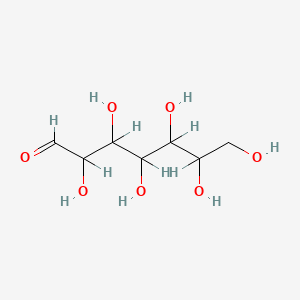

Structure

2D Structure

3D Structure

Properties

CAS No. |

5328-64-3 |

|---|---|

Molecular Formula |

C7H14O7 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2 |

InChI Key |

YPZMPEPLWKRVLD-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Other CAS No. |

3146-50-7 5328-64-3 1883-14-3 |

Synonyms |

glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Machinery of D Glycero D Galacto Heptose

Precursor Substrate Utilization and Transformation within Microbial Systems

The journey from central metabolism to the complex heptose sugars found in LPS begins with a seven-carbon sugar phosphate (B84403). This initial substrate is then channeled into a specialized biosynthetic cascade involving a series of enzymatic modifications.

Sedoheptulose-7-Phosphate as a Key Metabolic Node

The primary precursor for heptose biosynthesis in microbial systems is sedoheptulose-7-phosphate (S7P). mdpi.comnih.govpnas.org S7P is an intermediate of the pentose (B10789219) phosphate pathway, positioning it as a key metabolic node linking central carbon metabolism to the specialized synthesis of heptose sugars. nih.gov Genetic and biochemical studies in Salmonella typhimurium have provided definitive evidence that S7P is an obligatory precursor for the L-glycero-D-mannoheptose residues in LPS. nih.gov Mutants deficient in transketolase, the enzyme responsible for S7P synthesis, produce an incomplete, heptose-deficient LPS. nih.gov This highlights the critical role of S7P availability for the proper assembly of the bacterial outer membrane. The biosynthesis of heptoses for certain antibiotics, such as septacidin (B1681074) and hygromycin B, also originates from S7P. pnas.orgnih.govmedchemexpress.com

Intermediates in the ADP-Heptose Biosynthetic Cascade

The conversion of S7P to the final activated heptose donor, typically ADP-L-glycero-β-D-manno-heptose, involves a multi-step enzymatic pathway with several key intermediates. mdpi.comnih.govnih.gov This five-step cascade is highly conserved among many Gram-negative bacteria. mdpi.com

The main intermediates in this pathway are:

D-glycero-D-manno-heptose 7-phosphate: The product of the initial isomerization of S7P. nih.govmdpi.com

D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP): Formed by the phosphorylation of D-glycero-D-manno-heptose 7-phosphate. mdpi.comnih.gov

D-glycero-β-D-manno-heptose 1-phosphate (HMP or HMP1): The result of dephosphorylation of HBP at the C-7 position. mdpi.comasm.org

ADP-D-glycero-β-D-manno-heptose: Formed by the adenylylation of HMP. mdpi.comnih.gov

ADP-L-glycero-β-D-manno-heptose: The final activated sugar nucleotide, produced by the epimerization of ADP-D-glycero-β-D-manno-heptose. mdpi.comnih.gov

This sequence of reactions ensures the precise stereochemistry and activation state required for the subsequent transfer of the heptose moiety to the growing LPS core.

Key Enzymatic Activities in d-Glycero-d-galacto-heptose Synthesis

The biosynthesis of ADP-heptose is orchestrated by a series of dedicated enzymes, each with a specific catalytic function. The coordinated action of these enzymes ensures the efficient conversion of S7P into the final activated heptose precursor. nih.gov

Heptose-7-Phosphate Isomerase (GmhA) Mechanisms and Catalysis

The first committed step in the ADP-heptose biosynthetic pathway is the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by the enzyme heptose-7-phosphate isomerase, also known as GmhA. nih.govmdpi.comnih.gov This enzyme is a key regulator of the pathway and has been identified as a potential target for the development of antibiotic adjuvants. nih.gov

Structural and biochemical studies of GmhA from various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Burkholderia pseudomallei, have revealed important insights into its catalytic mechanism. nih.govnih.govexeter.ac.uk The enzyme is proposed to function through an enediol-intermediate isomerase mechanism. nih.gov Many GmhA orthologs contain a zinc ion in their active site, which is crucial for stabilizing the catalytically active conformation of the enzyme. nih.govexeter.ac.ukacs.org The enzyme adopts distinct "open" and "closed" conformations during the isomerization process, which involves a reorganization of its quaternary structure. nih.gov The mutation of key catalytic residues within the active site significantly reduces the enzyme's activity. nih.govresearchgate.net

Bifunctional Heptose Kinase/Adenylyltransferase (HldE/WaaE/RfaE) Activities

Following the initial isomerization by GmhA, the next two steps in the pathway are often catalyzed by a single bifunctional enzyme. mdpi.comgenome.jpqmul.ac.uk This enzyme, commonly referred to as HldE, WaaE, or RfaE, possesses both D-glycero-β-D-manno-heptose-7-phosphate kinase and D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase activities. genome.jpqmul.ac.ukmorf-db.orgcusabio.com

The kinase domain of HldE catalyzes the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C-1 position, using ATP as the phosphate donor, to produce D-glycero-β-D-manno-heptose 1,7-bisphosphate. mdpi.comgenome.jp Subsequently, the adenylyltransferase domain of the same enzyme catalyzes the transfer of an AMP moiety from another ATP molecule to the C-1 phosphate of D-glycero-β-D-manno-heptose 1-phosphate, yielding ADP-D-glycero-β-D-manno-heptose and pyrophosphate. mdpi.comqmul.ac.ukgenome.jp In some bacteria, these two enzymatic activities are carried out by two separate proteins, HldA and HldC. mdpi.com The bifunctional nature of HldE in organisms like E. coli provides an efficient mechanism for channeling the intermediates of the pathway. researchgate.netresearchgate.net

Heptose Phosphatases (GmhB) and their Specificity

The intermediate D-glycero-β-D-manno-heptose 1,7-bisphosphate is dephosphorylated at the C-7 position by a specific phosphatase, GmhB, to yield D-glycero-β-D-manno-heptose 1-phosphate. mdpi.comasm.orguniprot.org This enzymatic step is essential for the subsequent adenylylation reaction. nih.gov GmhB belongs to the haloalkanoic acid dehalogenase (HAD) superfamily of phosphohydrolases. nih.govacs.org

Structural and kinetic analyses of GmhB from E. coli have demonstrated its high specificity for its substrate. nih.govnih.govacs.org The enzyme selectively removes the phosphate group at the C-7 position. nih.govnih.gov While GmhB can act on both the α- and β-anomers of D-glycero-D-manno-heptose-1,7-bisphosphate, its anomeric specificity often correlates with that of the preceding kinase in the pathway. nih.govnih.gov For instance, the E. coli GmhB shows a preference for the β-anomer. nih.govnih.gov The high catalytic efficiency and narrow substrate range of GmhB distinguish it as a well-evolved metabolic enzyme. nih.govnih.gov In some bacteria, such as Helicobacter pylori, GmhB is essential for the biosynthesis of a complete LPS core and for bacterial virulence. nih.govresearchgate.net

Table 1: Key Enzymes in the ADP-Heptose Biosynthetic Pathway

| Enzyme | Gene Name(s) | Function |

|---|---|---|

| Heptose-7-phosphate isomerase | GmhA | Isomerization of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose 7-phosphate |

| Bifunctional heptose kinase/adenylyltransferase | HldE, WaaE, RfaE | Kinase and adenylyltransferase activities |

| Heptose phosphatase | GmhB | Dephosphorylation of D-glycero-β-D-manno-heptose 1,7-bisphosphate |

Table 2: Intermediates of the ADP-Heptose Biosynthetic Pathway

| Intermediate | Abbreviation |

|---|---|

| Sedoheptulose-7-phosphate | S7P |

| D-glycero-D-manno-heptose 7-phosphate | |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate | HBP |

| D-glycero-β-D-manno-heptose 1-phosphate | HMP, HMP1 |

| ADP-D-glycero-β-D-manno-heptose | |

| ADP-L-glycero-β-D-manno-heptose |

Epimerases (HldD/WaaD/RfaD) in Stereochemical Inversion and Diversity

Epimerases play a crucial role in generating stereochemical diversity in heptose sugars. The enzyme ADP-L-glycero-D-manno-heptose-6-epimerase, encoded by the gene variously known as hldD, waaD, or rfaD, is a key player in this process. nih.govasm.orguniprot.org This enzyme catalyzes the interconversion between ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose by inverting the stereochemistry at the C6 position of the heptose moiety. uniprot.orgresearchgate.net This epimerization is vital for the synthesis of L-glycero-D-manno-heptose, a conserved sugar in the core region of LPS in Gram-negative bacteria. researchgate.net

The catalytic mechanism of HldD involves its tightly bound NADP+ cofactor. researchgate.netnih.gov The proposed mechanism involves the oxidation of the C6 hydroxyl group to a ketone intermediate, followed by a reduction from the opposite face to yield the epimeric product. researchgate.net This oxidation/reduction mechanism directly at the C6 position is supported by studies showing that the reaction proceeds without the incorporation of solvent-derived isotopes. nih.gov The enzyme possesses two catalytic pockets, each with a catalytic acid/base residue (Tyrosine 140 and Lysine 178 in E. coli) that facilitates the reduction of the ketone intermediate, leading to the formation of the distinct epimers. researchgate.net The enzyme's structure includes a large N-terminal NADP-binding domain and a smaller C-terminal substrate-binding domain. uniprot.orgebi.ac.uk

The activity of HldD can be inhibited by ADP and ADP-glucose, and partially by ATP and NADH. uniprot.org The optimal pH for the enzyme is between 5.5 and 9.5, with an optimal temperature of 42°C. uniprot.org Inactivation of this gene can lead to the formation of a truncated LPS core and can be essential for the viability of E. coli at elevated temperatures. uniprot.org

Genetic Loci and Regulatory Networks Governing this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, with specific gene clusters and regulatory networks controlling the expression of the necessary biosynthetic enzymes.

Identification and Characterization of Heptose Biosynthesis Gene Clusters

The genes responsible for heptose biosynthesis are often found clustered together in the bacterial genome. In many Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, these genes are located within the waa gene cluster, which is responsible for the biosynthesis of the LPS core. nih.govnih.govresearchgate.net This cluster contains genes for the synthesis of the inner core backbone, which are shared among related species like E. coli, Salmonella enterica, and K. pneumoniae. nih.gov

In E. coli K-12, the genes for the biosynthesis of ADP-L-glycero-β-D-manno-heptose are located at four different loci. asm.org The gmhA gene, encoding D-sedoheptulose 7-phosphate isomerase, is monocistronic. asm.org The hldE (also known as rfaE or waaE) gene encodes a bifunctional enzyme with both D-glycero-D-manno-heptose 7-phosphate kinase and D-glycero-D-manno-heptose 1-phosphate adenylyltransferase activities. asm.orgnih.gov The gmhB gene (formerly yaeD) encodes the D,D-heptose 1,7-bisphosphate phosphatase. asm.orgnih.gov Finally, the hldD (waaD or rfaD) gene, encoding the epimerase, is part of the waa gene cluster. nih.gov

In other bacteria, such as the Gram-positive Aneurinibacillus thermoaerophilus, the four genes encoding the enzymes for GDP-D-α-D-heptose biosynthesis are organized in a single operon. asm.org In Vibrio species, the gene cluster for capsular polysaccharide biosynthesis, which can include heptose derivatives, is often found downstream of the gmhD gene. mdpi.com In Campylobacter jejuni, the gene clusters for capsular polysaccharide biosynthesis contain a variety of enzymes for heptose modification, leading to a wide array of heptose stereoisomers. acs.orgnih.gov

Interactive Data Table: Key Genes in this compound Biosynthesis

| Gene Name(s) | Encoded Enzyme | Function | Organism Example(s) |

| gmhA | D-sedoheptulose 7-phosphate isomerase | Isomerization of sedoheptulose (B1238255) 7-phosphate | E. coli, H. influenzae, C. jejuni nih.govnih.gov |

| hldE (rfaE, waaE) | Bifunctional kinase/adenylyltransferase | Phosphorylation and adenylylation of heptose intermediate | E. coli asm.orgnih.gov |

| gmhB (yaeD) | D,D-heptose 1,7-bisphosphate phosphatase | Dephosphorylation of heptose 1,7-bisphosphate | E. coli asm.orgnih.gov |

| hldD (waaD, rfaD) | ADP-L-glycero-D-manno-heptose-6-epimerase | Epimerization at C6 of the heptose moiety | E. coli, S. typhimurium, H. influenzae nih.govasm.orgusfca.edu |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of heptose biosynthesis genes is controlled at both the transcriptional and post-transcriptional levels. In Helicobacter pylori, the transcript amounts of genes within the heptose biosynthesis cluster are variable between different strains. nih.govnih.gov

Post-transcriptional regulation also plays a significant role. The global regulator CsrA has been implicated in the regulation of the heptose operon in H. pylori. uni-muenchen.deresearchgate.net CsrA can influence translation, as well as RNA abundance and stability of target genes. uni-muenchen.de In E. coli, the synthesis of LpxC, an enzyme involved in the biosynthesis of lipid A (a component of LPS), is subject to post-transcriptional regulation by the sRNA GcvB. mdpi.com While not directly regulating heptose biosynthesis, this highlights the complex regulatory networks that control LPS assembly.

Environmental and Cellular Cues Influencing Heptose Production

The production of heptose is responsive to various environmental and cellular signals. In H. pylori, contact with human gastric epithelial cells can modulate the transcript levels of heptose biosynthesis genes. nih.govnih.gov The presence of the cag pathogenicity island (cagPAI) in H. pylori also influences the regulation of these genes. nih.govnih.gov The Cag type IV secretion system (T4SS), encoded by the cagPAI, is involved in the transport of heptose metabolites into host cells. plos.orgnih.gov

Furthermore, carbon starvation can affect heptose biosynthesis. The carbon starvation regulator A (CsrA) in H. pylori has been shown to affect the expression of the heptose biosynthesis gene cluster. nih.gov In other bacteria, environmental cues such as changes in oxygen levels can trigger signal transduction systems like ArcAB in Haemophilus influenzae, which in turn can influence the expression of genes involved in surface polysaccharide biosynthesis. nih.gov The presence of bile components like deoxycholate can also exert selective pressure on LPS structure and biosynthesis. frontiersin.org The production of heptose metabolites can act as a pathogen-associated molecular pattern (PAMP), signaling the presence of Gram-negative bacteria to the host immune system. nih.govresearchgate.net

Comparative Biosynthesis Across Microbial Species and Phyla

While the core pathway for this compound biosynthesis is conserved, there are notable variations across different microbial species and phyla.

In many Gram-negative bacteria like E. coli and Vibrio cholerae, the pathway leads to the formation of ADP-L-glycero-β-D-manno-heptose, an essential precursor for the LPS inner core. nih.govcapes.gov.br The enzymatic machinery in these organisms is quite similar, involving the enzymes GmhA, HldE, GmhB, and HldD. nih.gov

However, in the Gram-positive bacterium Aneurinibacillus thermoaerophilus, the end product is GDP-D-α-D-heptose, which is used for the glycosylation of S-layer proteins. asm.org Interestingly, some Gram-positive bacteria, such as Streptomyces fimbriatus and Streptomyces hygroscopicus, also synthesize ADP-heptose, but they utilize it as a precursor for secondary metabolites like septacidin and hygromycin B. pnas.orgcas.cn This indicates a conserved biosynthetic pathway for a primary metabolite in Gram-negative bacteria is used for secondary metabolism in some Gram-positive bacteria. cas.cn

Campylobacter jejuni exhibits remarkable diversity in its heptose biosynthesis. acs.org Starting from a common precursor, GDP-D-glycero-α-D-manno-heptose, various strains of C. jejuni employ a diverse toolkit of 20 unique enzymes to generate at least 14 different GDP-activated heptose stereoisomers for their capsular polysaccharides. acs.orgnih.govresearchgate.net This includes modifications such as C4-dehydrogenation, C4,6-dehydration, C3- and/or C5-epimerization, and C3-dehydration. acs.org

The prevalence of different heptose derivatives also varies across phyla. For instance, ADP-linked L-glycero-β-D-manno-heptose is primarily found in Gammaproteobacteria, while GDP-linked heptoses are absent in this class. biorxiv.orgresearchgate.net This suggests that the evolution of heptose biosynthesis pathways has led to a non-universal "glycan alphabet" among prokaryotes. biorxiv.org

Interactive Data Table: Comparative Heptose Biosynthesis

| Feature | Escherichia coli (Gammaproteobacteria) | Aneurinibacillus thermoaerophilus (Firmicutes) | Campylobacter jejuni (Epsilonproteobacteria) | Streptomyces fimbriatus (Actinobacteria) |

| End Product | ADP-L-glycero-β-D-manno-heptose | GDP-D-α-D-heptose | Multiple GDP-activated heptose stereoisomers | ADP-heptose derivative (Septacidin) |

| Function | LPS inner core | S-layer glycoprotein (B1211001) modification | Capsular polysaccharide | Secondary metabolite |

| Key Enzymes | GmhA, HldE, GmhB, HldD | Homologous enzymes for GDP-heptose | Diverse set of 20+ modification enzymes | Conserved ADP-heptose pathway enzymes |

| Genetic Organization | Genes at multiple loci, waa cluster | Single operon | Gene clusters for CPS biosynthesis | Gene cluster for septacidin biosynthesis |

Integration of D Glycero D Galacto Heptose into Complex Microbial Glycoconjugates

Structural Architectures of Lipopolysaccharide (LPS) Core Oligosaccharides Containing d-Glycero-d-galacto-heptose

The core oligosaccharide of LPS is a critical component that links the lipid A anchor to the O-antigen polysaccharide. nih.gov The inner core region is typically more conserved and often contains unusual sugars like heptoses. nih.govrsc.org While L-glycero-D-manno-heptose is more common, this compound and its biosynthetic precursor, D-glycero-D-manno-heptose, are also found in the LPS core of several Gram-negative bacteria. rsc.orgnih.govuniv-littoral.fr

The arrangement of heptose residues within the LPS core creates a backbone that can be further substituted. This compound can be part of this backbone, forming specific glycosidic linkages with other core sugars. For instance, in the LPS of Pectinatus frisingensis, this compound is a key component of a complex, non-repetitive oligosaccharide structure. univ-littoral.fr In a human strain of Aeromonas hydrophila, the core oligosaccharide was found to contain both D-glycero-D-manno-heptose and L-glycero-D-manno-heptose, indicating the potential for significant heptose diversity within a single LPS structure. nih.gov The specific linkages, such as the β-(1→3) linkage involving a D-glycero-D-manno-heptose residue in the S-layer glycoprotein (B1211001) of Aneurinibacillus thermoaerophilus DSM 10155, highlight the defined structural roles these heptoses play. nih.gov

Heptose residues in the LPS inner core are frequently targets for phosphorylation and other non-stoichiometric modifications. researchgate.net These substitutions are crucial for the stability of the outer membrane, as the negatively charged phosphate (B84403) groups can be cross-linked by divalent cations. frontiersin.orgasm.org While much of the detailed research on phosphorylation has focused on L-glycero-D-manno-heptose in E. coli and Salmonella, the principle of heptose modification is a widespread feature. asm.orgmdpi.com

Non-stoichiometric substitutions mean that not every LPS molecule from a single bacterial culture will have the same set of modifications, leading to a heterogeneous population of LPS structures. mdpi.comnih.gov These modifications can include the addition of phosphoethanolamine (PEtN), glycine, or other sugars. mdpi.comglycoscience.ru For example, in Pseudomonas aeruginosa PAO1, the second heptose residue (L-glycero-D-manno-heptose in this case) was found to have a 7-O-carbamoyl substituent. nih.gov Such modifications on heptose residues, including this compound where present, can significantly alter the surface properties of the bacterial cell.

The heptose region of the LPS core, while having conserved elements, also exhibits considerable structural diversity across different bacterial genera. rsc.orgresearchgate.net Some bacteria may lack heptoses altogether, while others incorporate different isomers, such as D-glycero-D-manno-heptose or this compound, in place of the more common L-glycero-D-manno-heptose. rsc.orguniv-littoral.frresearchgate.net

Yersinia pestis, for example, can alter its terminal core monosaccharides, including the incorporation of D-glycero-D-manno-heptose, in response to changes in cultivation temperature. glycoscience.ru The LPS from Pectinatus frisingensis VTT E-79104 possesses a large, complex carbohydrate backbone featuring this compound, which differs significantly in composition and size from the LPS of other strains. univ-littoral.fr Similarly, the LPS core of a human strain of Aeromonas hydrophila was shown to have a complex structure containing a total of six heptose residues, including both D-glycero-D-manno-heptose and L-glycero-D-manno-heptose. nih.gov This diversity highlights the adaptability of bacteria and the varied structural roles that different heptose isomers play in the architecture of the outer membrane.

Phosphorylation and Non-Stoichiometric Substitutions on Heptose Residues

Role of this compound in Other Microbial Glycopolymers and Capsular Polysaccharides (CPS)

Beyond LPS, this compound and other heptose isomers are integral components of other crucial surface structures, including capsular polysaccharides and S-layer glycoproteins, contributing to the structural and functional diversity of the microbial cell envelope.

Capsular polysaccharides (CPS) are high-molecular-weight polymers that form a protective layer on the surface of many bacteria, playing a role in virulence and evasion of the host immune response. acs.orgwisc.edu Heptoses are common constituents of these capsules, particularly in pathogens like Campylobacter jejuni. frontiersin.org

In Eubacterium saburreum, this compound is a primary component of the capsular polysaccharide. osdd.net For instance, the surface polysaccharide of strain T18 is a homopolysaccharide composed entirely of this compound residues arranged in a complex repeating unit with both furanosyl and pyranosyl forms. osdd.net In another strain, 02/725, the polysaccharide consists of both this compound and a 6-deoxyheptose. osdd.net The immunodominant part of the antigen in strain T18 was identified as the D-glycero-D-galacto-heptofuranosyl residues at the non-reducing ends of the branches. osdd.net

While extensive research on Campylobacter jejuni has focused on other heptose isomers like D-glycero-L-gluco-heptose and various 6-deoxy-heptoses, the presence of this compound in Eubacterium demonstrates its importance as a building block for capsular structures in other bacterial genera. wisc.eduresearchgate.netwisc.edu

S-layers (surface layers) are crystalline arrays of protein or glycoprotein subunits that form the outermost cell envelope layer in many bacteria and archaea. nih.gov The glycan chains modifying these S-layer proteins can be complex and structurally diverse.

Heptoses, which are considered rare sugars, are found in the S-layer glycans of some Gram-positive bacteria, a feature that is more typical of Gram-negative LPS. nih.gov For example, the S-layer glycoprotein of Aneurinibacillus thermoaerophilus DSM 10155 contains a disaccharide repeating unit composed of L-rhamnose and D-glycero-D-manno-heptose. nih.govnih.govoup.com This was the first report of a heptose being a constituent of an S-layer glycoprotein in a Gram-positive bacterium. nih.gov The biosynthesis of the GDP-D-glycero-D-manno-heptose precursor for this structure has been characterized in this organism. nih.gov The architecture of these S-layer glycoproteins, with their repeating glycan chains, is comparable to the structure of LPS in Gram-negative bacteria. nih.govebi.ac.uk

Contribution to Capsular Polysaccharide Repeating Units

Glycosyltransferase Enzymes Involved in this compound Integration

The incorporation of this compound into complex microbial glycoconjugates is a highly regulated process orchestrated by a specific class of enzymes known as glycosyltransferases (GTs). These enzymes are responsible for the sequential addition of sugar moieties to build the complex carbohydrate structures found on bacterial cell surfaces, such as lipopolysaccharides (LPS). mdpi.comresearchgate.net Heptosyltransferases, a subset of GTs, are specifically tasked with the addition of heptose sugars. mdpi.comresearchgate.net

In Gram-negative bacteria, the LPS core region is a critical component of the outer membrane, providing a protective barrier against environmental threats. mdpi.comresearchgate.net The biosynthesis of this core region involves the action of several heptosyltransferases. mdpi.comresearchgate.net For instance, in many Gram-negative bacteria, up to four distinct heptosyltransferases (HepI, HepII, HepIII, and HepIV) are involved in constructing the heptose-containing portion of the LPS inner core. mdpi.comresearchgate.net The initial heptose unit is typically transferred to a 3-deoxy-D-manno-octulosonic acid (Kdo) acceptor, a foundational step for the subsequent assembly of the LPS core. mdpi.comresearchgate.net

The enzymes responsible for these transfers belong to the GT-B structural family, which are characterized by two distinct Rossmann-like domains connected by a flexible linker region. mdpi.comnih.gov This structural arrangement is crucial for their catalytic function, which involves significant conformational changes upon substrate binding. researchgate.netnih.gov The disruption of these heptosyltransferase activities can lead to a truncated LPS structure, rendering the bacteria more vulnerable to antibiotics and detergents, highlighting these enzymes as potential targets for new antimicrobial therapies. mdpi.comnih.gov

Specificity and Reaction Mechanisms of Heptosyltransferases

Heptosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates, ensuring the precise assembly of the LPS core. The donor substrate for these enzymes is typically a nucleotide-activated heptose, such as ADP-L-glycero-β-D-manno-heptose. biorxiv.orgnih.gov The acceptor substrate is the growing lipopolysaccharide chain, with the initial transfer being onto a Kdo residue. researchgate.netnih.gov

The reaction mechanism of heptosyltransferases, like other GT-B family enzymes, is generally an inverting mechanism. mdpi.com This means that the stereochemistry at the anomeric carbon of the transferred heptose is inverted during the reaction. The process is thought to proceed through a direct displacement SN2-like reaction, where a nucleophilic hydroxyl group from the acceptor molecule attacks the anomeric carbon of the donor sugar, leading to the formation of a glycosidic bond and the release of the nucleotide diphosphate. researchgate.netoup.com This reaction is facilitated by a single oxocarbenium ion-like transition state. oup.com

The catalytic cycle of these enzymes involves significant conformational changes. researchgate.netnih.gov In the "open" conformation, the enzyme can bind its substrates. Upon binding, the enzyme transitions to a "closed" conformation, bringing the donor and acceptor substrates into the correct orientation for catalysis within the active site located in the cleft between the two domains. nih.govnih.gov While donor substrate binding alone does not always induce this closure in heptosyltransferases like HepI, the interaction with both substrates is thought to be necessary for the full catalytic cycle. mdpi.comnih.gov The binding of the acceptor substrate, in particular, can induce significant structural changes and thermal stabilization. biorxiv.org

| Enzyme | Donor Substrate Specificity | Acceptor Substrate Specificity | Reaction Mechanism | Key Structural Feature |

|---|---|---|---|---|

| Heptosyltransferase I (HepI/WaaC) | ADP-L-glycero-β-D-manno-heptose | Kdo₂-lipid A | Inverting (SN2-like) | GT-B fold with two Rossmann-like domains |

| Heptosyltransferase II (HepII/WaaF) | ADP-L-glycero-β-D-manno-heptose | Hep-Kdo₂-lipid A | Inverting (SN2-like) | GT-B fold, high structural homology to HepI |

| Heptosyltransferase III (WaaQ) | ADP-heptose | Hep₂-Kdo₂-lipid A | Inverting | GT-B fold |

Genetic Basis and Evolution of Glycosyltransferase Families

The genes encoding heptosyltransferases are often found in gene clusters responsible for LPS biosynthesis. acs.orgmdpi.com For example, the gene waaC (also known as rfaC) encodes for Heptosyltransferase I (HepI). mdpi.comresearchgate.net Mutations in this gene result in a truncated LPS core and increased antibiotic sensitivity. mdpi.com Similarly, other waa genes encode for the subsequent heptosyltransferases and other enzymes involved in core oligosaccharide synthesis. mdpi.com

Glycosyltransferase gene families are ancient and have evolved through processes like gene duplication and divergence. researchgate.netglycoforum.gr.jp This has led to the wide diversity of GTs seen today, each with specific donor, acceptor, and linkage specificities. glycoforum.gr.jp The evolution of these enzyme families appears to have involved the multiplication of an ancestral glycosyltransferase gene, followed by the accumulation of point mutations, gene conversion, and other genetic events that led to a variety of enzymatic activities. glycoforum.gr.jp

Within the GT-B family, to which heptosyltransferases belong, the two Rossmann-like domains are a conserved feature, suggesting a common ancestor. nih.govresearchgate.net The C-terminal domain is generally involved in binding the nucleotide-sugar donor, while the more variable N-terminal domain is responsible for recognizing the diverse acceptor substrates. oup.com The functional redundancy observed in some binding interactions within enzymes like HepI suggests an evolutionary pressure to maintain the crucial conformational changes required for catalysis. nih.gov The presence of homologous heptosyltransferase genes across different bacterial species, often with conserved functions, points to both vertical inheritance and potential horizontal gene transfer as drivers of their evolution. mdpi.comresearchgate.net

| Enzyme | Gene Name | Function in LPS Biosynthesis | Evolutionary Family |

|---|---|---|---|

| Heptosyltransferase I | waaC (rfaC) | Adds the first heptose to the Kdo₂-lipid A core | GT-B |

| Heptosyltransferase II | waaF | Adds the second heptose to the inner core | GT-B |

| Heptosyltransferase III | waaQ | Adds the third heptose to the inner core | GT-B |

Metabolic Flux and Functional Roles of D Glycero D Galacto Heptose in Microbial Physiology

Contribution of d-Glycero-d-galacto-heptose to Microbial Cell Wall Integrity and Outer Membrane Stability

This compound is a fundamental building block of the inner core of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. cymitquimica.comnih.govfrontiersin.org The inner core, which is highly conserved across many bacterial species, typically consists of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptose residues, specifically L-glycero-D-manno-heptose in E. coli. nih.govfrontiersin.orgnih.gov The biosynthesis pathway leads to the formation of ADP-L-glycero-β-D-manno-heptose, which serves as the donor substrate for the glycosylation reactions that build the inner core. nih.govnih.gov

The presence of heptose in the LPS core is critical for the structural integrity of the bacterial cell wall and the stability of the outer membrane. cymitquimica.comresearchgate.net The heptose residues, along with Kdo, form the backbone to which the outer core and the O-antigen are attached. nih.gov Mutations in the genes responsible for heptose biosynthesis, such as gmhA, hldE, gmhB, and hldD, lead to the production of a truncated LPS molecule that lacks the heptose-containing inner core and subsequent structures. nih.govasm.orgtandfonline.com This truncation severely compromises the outer membrane, as the hydrophobic lipid A region, essential for membrane integrity, is not properly shielded. researchgate.net

Furthermore, the phosphorylation of these heptose residues, a common modification in bacteria like E. coli and Salmonella, adds negative charges to the LPS molecule. researchgate.netnih.gov These charges are crucial for stabilizing the outer membrane by mediating interactions with divalent cations (e.g., Mg²⁺), which bridge adjacent LPS molecules and reduce electrostatic repulsion. nih.gov The loss of these phosphate (B84403) groups due to mutations (e.g., in the waaP gene) has been shown to decrease membrane stability. researchgate.netmdpi.com

Impact on Bacterial Outer Membrane Permeability and Barrier Function

The outer membrane of Gram-negative bacteria functions as a selective permeability barrier, protecting the cell from noxious substances like antibiotics and detergents while allowing the influx of nutrients. nih.govnih.govasm.org The dense, negatively charged layer of LPS, with its integrated heptose residues, is a primary reason for this barrier function. nih.govnih.gov

The absence of a complete heptose-containing core dramatically increases the permeability of the outer membrane. mdpi.comosti.govresearchgate.net Bacteria with mutations in the heptose biosynthesis pathway exhibit a "deep-rough" phenotype, characterized by a severely truncated LPS. tandfonline.com This incomplete LPS structure is less effective at packing tightly, leading to a destabilized membrane that is more permeable to hydrophobic compounds, which are normally excluded. mdpi.comresearchgate.net For example, E. coli mutants with a truncated LPS core show significantly increased sensitivity to hydrophobic antibiotics like novobiocin. tandfonline.comresearchgate.net

Research comparing wild-type E. coli with mutants lacking specific heptose transferases (waaC, waaF) or the first enzyme in the heptose biosynthesis pathway (gmhA) demonstrates a marked increase in outer membrane permeability. frontiersin.orgmdpi.com For instance, a waaC mutant, which lacks the entire heptose region, showed a four-fold increase in membrane permeability compared to the wild-type strain. mdpi.com This highlights the indispensable role of the heptose core in maintaining the barrier function of the outer membrane.

| Gene Knockout | Enzyme Function | Resulting LPS Structure | Effect on Outer Membrane Permeability | Reference |

|---|---|---|---|---|

| waaC | Heptosyltransferase I (transfers first heptose to Kdo) | Lacks entire heptose region and outer core | Significantly increased (four-fold) | mdpi.com |

| waaF | Heptosyltransferase II (transfers second heptose) | Contains only one heptose residue | Significantly increased | mdpi.com |

| waaP | Heptose I kinase (phosphorylates first heptose) | Lacks phosphate on heptose I | Significantly increased | mdpi.com |

| gmhB | D,D-heptose-1,7-bisphosphate phosphatase | Truncated LPS (in H. pylori) | Increased sensitivity to novobiocin | tandfonline.com |

Modulation of Bacterial Virulence and Pathogenesis Mechanisms by Heptose Glycosylation

Heptose biosynthesis and its subsequent incorporation into LPS or other surface structures are deeply intertwined with bacterial virulence and pathogenesis. cymitquimica.comtandfonline.comasm.org The glycosylation of bacterial components with heptose can influence a pathogen's ability to cause disease through various mechanisms. Many bacteria, including pathogens like Campylobacter jejuni and Helicobacter pylori, utilize heptose not only in their LPS but also in capsular polysaccharides and for modifying surface proteins. asm.orgnih.govnih.gov The absence of heptose due to mutations often leads to attenuated virulence. tandfonline.com For example, an H. pylori mutant unable to synthesize heptose showed decreased adherence to gastric cells. tandfonline.com

A complete LPS structure is a critical virulence factor that helps bacteria evade the host's immune system. nih.gov The O-antigen, which is anchored to the heptose-containing core, is famously involved in protecting bacteria from the complement system, a key part of the innate immune response. nih.gov By having a complete LPS, bacteria can resist complement-mediated lysis and phagocytosis. biorxiv.org

While the O-antigen provides the outermost shield, the integrity of the underlying core structure is essential for its proper presentation and function. Truncation of the LPS due to defects in heptose biosynthesis exposes deeper, more conserved regions of the bacterium, making it more susceptible to host defenses. Furthermore, specific modifications of the inner core, such as phosphorylation of the heptose residues, are recognized by host pattern recognition receptors like Brain Angiogenesis Inhibitor 1 (BAI1), which mediates phagocytosis. biorxiv.org This suggests a complex interplay where the presence of the heptose core is fundamental, but its specific structure and modifications can be detected by the host immune system. biorxiv.org

Beyond its structural role, a metabolic intermediate in the heptose biosynthesis pathway has been identified as a potent signaling molecule that triggers the host's innate immune response. nih.govasm.orgresearchgate.net This molecule, ADP-L-glycero-β-D-manno-heptose (ADP-heptose), is now recognized as a novel Pathogen-Associated Molecular Pattern (PAMP). nih.govresearchgate.net

ADP-heptose is synthesized in the bacterial cytoplasm and can be delivered into host cells, for example, by the Type IV Secretion System of Helicobacter pylori. asm.orgnih.gov Once inside the host cell cytosol, ADP-heptose is sensed by the alpha-kinase 1 (ALPK1) receptor. nih.gov This recognition event initiates a signaling cascade, leading to the oligomerization of the TIFA (TRAF-interacting protein with a forkhead-associated domain) protein. nih.gov The activation of the ALPK1-TIFA axis ultimately results in the activation of the NF-κB transcription factor, which drives the production of pro-inflammatory cytokines and chemokines, mounting an inflammatory response against the invading pathogen. nih.gov This sensing mechanism is highly sensitive, capable of detecting ADP-heptose at picomolar concentrations. researchgate.net

| Bacterial Species | Host Response Pathway | Reference |

|---|---|---|

| Shigella flexneri | ALPK1/TIFA/NF-κB activation | nih.gov |

| Salmonella typhimurium | ALPK1/TIFA/NF-κB activation | nih.gov |

| Neisseria meningitidis | ALPK1/TIFA/NF-κB activation | nih.gov |

| Helicobacter pylori | ALPK1/TIFA/NF-κB activation | nih.gov |

| Yersinia pseudotuberculosis | ALPK1/TIFA/NF-κB activation | nih.gov |

| Campylobacter jejuni | ALPK1/TIFA/NF-κB activation | nih.gov |

Adhesion to host cells or surfaces is a critical first step in colonization and biofilm formation for many pathogenic bacteria. nih.gov Heptose glycosylation plays a direct role in this process by modifying key virulence factors known as adhesins. nih.govelifesciences.org

A prominent example is the AIDA-I autotransporter adhesin found in diffusely adhering E. coli (DAEC). elifesciences.org For AIDA-I to function correctly and mediate bacterial adhesion to host cells, it must be extensively modified with heptose residues. nih.gov This glycosylation is carried out by a specific heptosyltransferase. nih.govelifesciences.org Similarly, the TibA adhesin in enterotoxigenic E. coli (ETEC) requires heptose glycosylation for its function. oup.com The addition of these sugar molecules is thought to stabilize the adhesin structure, allowing it to be properly presented on the bacterial surface and engage with host cell receptors. nih.gov Therefore, the metabolic pathway that produces this compound and its activated ADP-heptose derivatives is essential for the function of these critical virulence factors, directly impacting the bacteria's ability to adhere and form biofilms.

Heptose as a Pathogen-Associated Molecular Pattern (PAMP) and Immune Recognition

Adaptive Significance of this compound in Environmental and Host Niches

The presence and structural variation of this compound in LPS provide significant adaptive advantages for bacteria across diverse environments, particularly within a host. The fundamental role of heptose in maintaining outer membrane integrity is a primary survival mechanism. researchgate.net A stable outer membrane is crucial for withstanding the harsh conditions of the gut, such as the presence of bile salts and other detergents, and for resisting host-derived antimicrobial peptides. frontiersin.org

Within a host niche, the structure of the heptose-containing core can be modulated to adapt to immune pressures. While the core is more conserved than the O-antigen, non-stoichiometric substitutions on the heptose residues can occur, leading to structural microheterogeneity. researchgate.net This variation can influence how the bacterium is recognized by the host's innate immune system. For instance, while phosphorylation of heptose is critical for membrane stability, it also creates a recognition site for the phagocytic receptor BAI1. researchgate.netbiorxiv.org Bacteria may modulate the extent of these modifications to balance the need for membrane stability with the need to evade immune detection.

The role of the heptose biosynthesis intermediate, ADP-heptose, as a PAMP also has adaptive implications. While triggering inflammation can alert the host to an infection, some pathogens manipulate this response to their advantage, creating an inflammatory environment that can aid in nutrient acquisition or dissemination. nih.govasm.org Therefore, the regulation of heptose metabolism is a critical adaptive trait, allowing bacteria to maintain structural integrity, modulate virulence, and navigate the complex challenges of environmental survival and host colonization. asm.orgnih.gov

Advanced Methodologies for the Analysis and Characterization of D Glycero D Galacto Heptose

Spectroscopic Techniques for Structural Elucidation of Heptose-Containing Glycans

Spectroscopic methods are indispensable tools for unraveling the detailed molecular architecture of glycans containing d-glycero-d-galacto-heptose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure of molecules. acs.orgnih.gov For heptose-containing glycans, NMR is instrumental in determining the sequence of monosaccharides, the position of glycosidic linkages, and the anomeric configuration (α or β) of each sugar residue. acs.orgnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve this. nih.gov Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the proton network within each sugar ring. mdpi.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of individual monosaccharide residues. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, which is crucial for determining the sequence of monosaccharides and the conformation around the glycosidic linkages. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing the chemical shifts of the carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for identifying the linkage positions between sugar residues. mdpi.comoup.com

In the analysis of this compound, the α-galacto-configuration of the pyranose ring can be confirmed by measuring the proton coupling constants. researchgate.netoup.com The specific configuration at the C-6 position is identified by comparing the NMR data with that of synthesized model monosaccharides. researchgate.netoup.com A characteristic chemical shift for the C-6 carbon near 70 ppm is indicative of the D-glycero configuration. researchgate.netresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Heptose Residue

| Proton/Carbon | Chemical Shift (ppm) |

| H-1 | 5.25 |

| H-2 | 3.95 |

| H-3 | 4.10 |

| H-4 | 4.20 |

| H-5 | 4.05 |

| H-6 | 4.30 |

| H-7a | 3.80 |

| H-7b | 3.75 |

| C-1 | 98.5 |

| C-2 | 70.2 |

| C-3 | 72.1 |

| C-4 | 73.5 |

| C-5 | 71.8 |

| C-6 | 70.0 |

| C-7 | 63.4 |

Note: These are example values and can vary based on the specific glycan structure and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of glycans and to deduce their sequence and branching patterns. nih.gov It is a cornerstone of glycomics for profiling complex mixtures of oligosaccharides. nih.govspectroscopyonline.com

Common MS ionization techniques for glycan analysis include:

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is a soft ionization technique that typically produces singly charged ions, making the resulting spectra relatively easy to interpret for glycan profiling. nih.gov

Electrospray Ionization (ESI): This technique often generates multiply charged ions, which can be advantageous for analyzing large glycans and for coupling with liquid chromatography. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for sequencing oligosaccharides. nih.govspectroscopyonline.com In an MS/MS experiment, a specific glycan ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation provides information about the monosaccharide sequence and linkage positions. nih.gov For instance, the presence of a linear glycan of HexNAc-Heptose-Heptose has been supported by MS/MS analysis. researchgate.net MS analysis can also reveal the presence of heptose residues within larger glycan structures, such as in the cell surface glycoproteins of Thermoplasma acidophilum, which contain a glycan with six hexoses and one heptose. oup.comoup.com

Table 2: Common Fragment Ions Observed in MS/MS of Heptose-Containing Glycans

| Ion Type | Description | Structural Information Gained |

| B-ions | Fragments containing the non-reducing end | Sequence from the non-reducing end |

| Y-ions | Fragments containing the reducing end | Sequence from the reducing end |

| Cross-ring cleavage ions | Fragments resulting from the cleavage of bonds within a sugar ring | Linkage position and branching information |

| Oxonium ions | Ions characteristic of specific monosaccharides (e.g., hexose, heptose) | Monosaccharide composition |

This table provides a general overview of ion types and their significance in glycan analysis.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of molecules and are sensitive to their conformation and hydrogen bonding patterns. nih.govresearchgate.net While specific studies on this compound are not extensively detailed in the provided context, the general principles of applying these techniques to carbohydrates can be inferred.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a sample. It is particularly useful for identifying functional groups, such as hydroxyl (-OH) and carbonyl (-C=O) groups, which are abundant in carbohydrates. researchgate.net Changes in the FTIR spectra of oligosaccharides in aqueous solution can be correlated with the types of glycosidic bonds and the conformation of the constituent monosaccharides. nih.gov

Mass Spectrometry (MS) Approaches for Oligosaccharide Profiling and Sequence Analysis

Chromatographic and Electrophoretic Separations for Complex Glycan Mixtures

The analysis of this compound is often complicated by its presence in complex mixtures of glycans. frontiersin.org Chromatographic and electrophoretic techniques are essential for separating these mixtures into individual components for subsequent structural analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures of molecules. nih.govnih.gov For glycan analysis, several HPLC modes are used, often in combination (multidimensional HPLC), to achieve high-resolution separation. frontiersin.orgnih.gov

Common HPLC techniques for glycan separation include:

Normal-Phase HPLC (NP-HPLC): Separates glycans based on their hydrophilicity. sigmaaldrich.com

Reversed-Phase HPLC (RP-HPLC): Separates glycans based on their hydrophobicity, often after derivatization with a fluorescent or hydrophobic tag. sigmaaldrich.comd-nb.info

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is widely used for separating polar compounds like glycans. thermofisher.com

Anion-Exchange Chromatography (AEC): Separates glycans based on their charge, which is useful for separating neutral from acidic glycans (e.g., sialylated or phosphorylated). sigmaaldrich.com

Glycan mapping is a technique where the elution times of unknown glycans on multiple HPLC columns are compared to a database of known glycan structures. nih.govmdpi.com This allows for the tentative identification of the glycans in a mixture. mdpi.com This approach is particularly powerful for profiling the N-glycans from various biological sources. nih.gov

Table 3: Common HPLC Columns and Their Separation Principles for Glycan Analysis

| Column Type | Separation Principle | Typical Application |

| Amide (e.g., LudgerSep N1, N2) | Hydrophilic Interaction | Separation of neutral and charged glycans |

| C18 (e.g., LudgerSep R1, R2) | Hydrophobicity | Separation of derivatized glycans |

| Anion Exchange (e.g., LudgerSep C2, C3) | Charge | Separation of glycans based on the number of acidic groups |

| Porous Graphitized Carbon (PGC) | Hydrophobicity and Shape | Separation of isomeric glycans |

This table is based on information about commonly used HPLC columns for glycan analysis. ludger.com

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte. researchgate.netacs.org While neutral glycans lack a charge, they can be analyzed by CE through several strategies:

Derivatization: Labeling the glycans with a charged tag. pacific.edu

Complexation: Forming charged complexes with borate (B1201080) ions at high pH. researchgate.net

Micellar Electrokinetic Chromatography (MEKC): Using charged micelles as a pseudostationary phase.

CE offers several advantages for oligosaccharide analysis, including high efficiency, short analysis times, and the ability to separate isomers. acs.org It can be coupled with mass spectrometry (CE-MS) for structural characterization of the separated glycans. pacific.edu Although specific applications to this compound are not detailed in the provided context, the general applicability of CE for separating complex oligosaccharide mixtures makes it a relevant technique for the analysis of glycans containing this heptose. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) and Glycan Mapping

Chemical and Enzymatic Derivatization Strategies for Enhanced Analysis

The sensitive detection and structural elucidation of this compound and its phosphorylated derivatives in complex biological samples often necessitate derivatization to enhance their analytical properties. Chemical and enzymatic strategies are employed to improve ionization efficiency, chromatographic separation, and detection limits, particularly for mass spectrometry (MS) and gas chromatography (GC) based methods.

A significant challenge in the analysis of heptose phosphates, such as heptose 1,7-bisphosphate (HBP), is their low concentration and poor detection sensitivity in their native form. nih.govmpg.de To overcome this, chemical derivatization through reductive amination has proven effective. biorxiv.org This process typically involves an initial dephosphorylation step, which can be achieved enzymatically using calf intestine alkaline phosphatase (CIP) to cleave phosphate (B84403) esters, or through mild acid hydrolysis with trifluoroacetic acid (TFA), which selectively removes glycosidically bound phosphates. nih.govmpg.de The dephosphorylation exposes a reactive aldehyde group on the heptose. This allows for subsequent reductive amination, a reaction where a primary amine is coupled to the sugar. mpg.de

One such method utilizes 3-amino-9-ethylcarbazole (B89807) (AEC) as the derivatizing agent. nih.govbiorxiv.org The reaction creates a Schiff base between the heptose and AEC, which is then reduced. mpg.de This derivatization significantly enhances detection sensitivity, allowing for the analysis of AEC-heptose adducts by techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). nih.govmpg.de For instance, the analysis of AEC-derivatized HBP after TFA hydrolysis reveals a precursor ion at m/z 485 [M+H]⁺, corresponding to the H7P-AEC adduct. nih.govresearchgate.net This approach has lowered the detection limit to the picomole range, enabling the identification of minute quantities of heptose derivatives in bacterial lysates. nih.govmpg.de

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), heptoses are commonly converted into their alditol-acetate derivatives. srce.hr This procedure involves the reduction of the monosaccharide's aldehyde group to an alcohol using sodium borohydride (B1222165), followed by peracetylation of the resulting alditol with acetic anhydride (B1165640). srce.hr This derivatization increases the volatility of the sugar, making it suitable for GC separation and subsequent identification by MS based on its characteristic fragmentation pattern and retention time. srce.hr

Enzymatic strategies are also crucial, not only for sample preparation as seen with CIP but also for the synthesis of specific heptose derivatives that can serve as analytical standards. nih.gov For example, ADP-heptose can be synthesized enzymatically from D-heptose-7-phosphate (H7P) using recombinant enzymes like GmhB and HldE from Helicobacter pylori in the presence of ATP. nih.govbiorxiv.org Similarly, heptose 1,7-bisphosphate (HBP) can be generated from H7P using the recombinant RfaE enzyme from Neisseria gonorrhoeae. nih.gov These enzymatic syntheses provide pure, structurally defined standards essential for the accurate quantification and identification of these molecules in biological samples.

Table 1: Summary of Derivatization Strategies for this compound Analysis

| Strategy | Method | Reagents/Enzymes | Analytical Technique | Purpose | Reference |

|---|

| Chemical Derivatization | Reductive Amination | 1. Dephosphorylation (TFA or CIP) 2. 3-amino-9-ethylcarbazole (AEC) | MALDI-TOF MS/MS | Increase detection sensitivity | nih.govmpg.debiorxiv.orgresearchgate.net | | Chemical Derivatization | Alditol-Acetate Formation | 1. Sodium borohydride 2. Acetic anhydride | GC-MS | Increase volatility for GC analysis | srce.hr | | Enzymatic Synthesis/Derivatization | Enzymatic Synthesis of ADP-heptose | GmhB, HldE, ATP | LC-MS | Produce analytical standards | nih.govbiorxiv.org | | Enzymatic Synthesis/Derivatization | Enzymatic Synthesis of HBP | RfaE, ATP | LC-MS | Produce analytical standards | nih.gov |

Immunochemical and Glycan Array-Based Detection Methods for Heptose-Specific Epitopes

Immunochemical methods and glycan arrays are powerful tools for detecting and characterizing heptose-containing structures, particularly in the context of bacterial polysaccharides where this compound can be an important antigenic determinant.

Immunochemical techniques, such as immunoprecipitation and immunodiffusion, have been used to identify polysaccharides composed of this compound as key antigens. nih.govresearchgate.net For example, studies on the oral microorganism Eubacterium saburreum strain T18 revealed a polysaccharide composed of this compound that showed antigenic activity in immunoprecipitation reactions with rabbit anti-T18 serum. nih.govresearchgate.net Further analysis using immunodiffusion in agar (B569324) gel suggested that the immunodeterminant epitope of this polysaccharide consists of D-glycero-D-galacto-heptofuranosyl residues located at the branched, nonreducing terminals of the molecule. researchgate.netnih.gov These classical immunological methods provide qualitative and semi-quantitative information about the presence and antigenicity of heptose-containing structures.

More advanced, high-throughput analysis is enabled by glycan array technology. researchgate.net These arrays consist of a collection of purified or synthetic glycans immobilized on a solid surface, which can be probed with fluorescently labeled antibodies, lectins, or even whole cells to identify specific carbohydrate-binding interactions. biorxiv.org Microbial glycan arrays, which include a diverse range of bacterial carbohydrate structures, have been instrumental in identifying proteins that recognize heptose epitopes. researchgate.netscispace.com

A notable example is the interaction between human intelectin-1 (hIntL-1) and microbial glycans. scispace.commit.edu Screening of microbial glycan arrays revealed that hIntL-1 binds to several glycan epitopes found on microbes but not on human cells. researchgate.net Among the recognized structures are various heptoses. researchgate.netscispace.com These studies have shown that hIntL-1 recognizes a common structural feature: a terminal exocyclic 1,2-diol group, which is present in microbial sugars like heptoses, D-glycero-D-talo-oct-2-ulosonic acid (KO), and 3-deoxy-D-manno-oct-2-ulosonic acid (KDO). scispace.commit.edu

Glycan arrays have also been employed to map the epitopes recognized by specific antibodies with high precision. nih.gov For instance, glycan array screening was used to study the interaction between antibodies and a trisaccharide epitope from the inner core of Yersinia pestis lipopolysaccharide (LPS), which contains a heptose substructure. nih.gov This approach allowed for the detailed characterization of antibody specificity, demonstrating that the antibodies recognized the Y. pestis trisaccharide with high affinity and did not bind significantly to LPS glycans from other bacteria. nih.gov Such studies are crucial for the rational design and selection of carbohydrate antigens for vaccines and diagnostics. nih.gov

Table 2: Immunochemical and Glycan Array-Based Detection Methods

| Method | Application | Key Findings | Organism/Molecule Studied | Reference |

|---|---|---|---|---|

| Immunoprecipitation | Antigen characterization | Identified a polysaccharide composed of d-glycero-d-galacto-heptose as an antigen. | Eubacterium saburreum T18 | nih.govresearchgate.net |

| Immunodiffusion | Epitope identification | Determined that D-glycero-D-galacto-heptofuranosyl residues are the immunodeterminant. | Eubacterium saburreum T18 | researchgate.netnih.gov |

| Microbial Glycan Array | Lectin-glycan interaction analysis | Showed that human intelectin-1 (hIntL-1) binds to microbial heptose epitopes. | Various bacteria (e.g., K. pneumoniae, S. pneumoniae) | researchgate.netscispace.com |

| Glycan Array Screening | Antibody epitope mapping | Mapped antibody binding to a heptose-containing trisaccharide epitope of LPS. | Yersinia pestis | nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Heptose 1,7-bisphosphate (HBP) |

| Calf intestine alkaline phosphatase (CIP) |

| Trifluoroacetic acid (TFA) |

| 3-amino-9-ethylcarbazole (AEC) |

| Sodium borohydride |

| Acetic anhydride |

| ADP-heptose |

| D-heptose-7-phosphate (H7P) |

| Adenosine triphosphate (ATP) |

| D-glycero-D-talo-oct-2-ulosonic acid (KO) |

| 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) |

Synthetic Strategies and Derivatization Approaches for D Glycero D Galacto Heptose and Its Analogs

De Novo Chemical Synthesis of d-Glycero-d-galacto-heptose Monosaccharide

The de novo chemical synthesis of this compound is a complex undertaking that requires precise control over stereochemistry at multiple chiral centers. Various strategies have been developed, often starting from more common monosaccharides and extending the carbon chain.

A notable approach involves the homologation of hexodialdo-1,5-pyranose derivatives using 2-trimethylsilylthiazole. This method, however, can lead to the formation of diastereomeric mixtures. For instance, the reaction with a D-galacto-hexodialdo-1,5-pyranose derivative predominantly yields the L-glycero-D-galacto-heptose adduct, with the desired this compound derivative as a minor product. cdnsciencepub.com Overcoming this often requires subsequent stereochemical inversion steps, such as oxidation followed by stereoselective reduction. cdnsciencepub.com

Another strategy begins with D-galactose, proceeding through a series of galactofuranose derivatives to construct the heptose backbone. acs.org Asymmetric syntheses have also been reported for 3-deoxy-3-amino-glycosides of this compound, highlighting the versatility of modern synthetic methods in accessing complex derivatives. ox.ac.ukox.ac.uk

The synthesis of related heptoses, such as d-glycero-d-manno-heptose, often provides valuable insights and adaptable methodologies. For example, a 12-step synthesis starting from D-glucose has been optimized for gram-scale production, involving a key Wittig reaction for carbon chain extension followed by stereoselective hydroxylation. mdpi.com While this was for the d-gluco isomer, the principles of carbon chain extension and stereocontrol are broadly applicable. mdpi.com

Achieving stereoselective glycosylation is paramount in carbohydrate synthesis, as the configuration of the anomeric linkage profoundly impacts the biological activity of the resulting oligosaccharide. For this compound and its analogs, controlling the formation of either an α- or β-glycosidic bond requires careful selection of the glycosyl donor, acceptor, promoter, and reaction conditions.

Neighboring group participation is a powerful strategy to install a 1,2-trans glycosidic linkage. A participating protecting group at the C-2 position of the glycosyl donor, such as an acyl group, can form a cyclic intermediate that shields one face of the molecule, directing the incoming acceptor to the opposite face. However, the stereoselectivity of these reactions can be influenced by factors such as reactant concentration, with lower concentrations sometimes favoring the desired 1,2-trans product. acs.org

For the synthesis of 1,2-cis linkages, which can be more challenging, various methods have been developed. These include the use of non-participating protecting groups (e.g., ethers) at C-2, specific solvent effects, and the use of particular promoters. Gold-catalyzed glycosylation with a glycosyl ortho-alkynylbenzoate donor has been successfully employed for constructing challenging α-linked heptose glycosidic bonds. plu.edu

Table 1: Factors Influencing Stereoselective Glycosylation

| Factor | Influence on Stereoselectivity | Examples/Strategies |

| Protecting Group at C-2 | Directs the formation of 1,2-trans or 1,2-cis linkages. | Acyl groups (e.g., benzoyl) for 1,2-trans; Ether groups (e.g., benzyl) for 1,2-cis. acs.orguniversiteitleiden.nlwiley-vch.de |

| Glycosyl Donor | The nature of the leaving group affects reactivity and stereochemical outcome. | Thioglycosides, trichloroacetimidates, glycosyl bromides, ortho-alkynylbenzoates. acs.orgplu.edu |

| Promoter/Catalyst | Activates the glycosyl donor and can influence the reaction pathway. | TMSOTf, NIS/TfOH, gold catalysts. plu.eduuniversiteitleiden.nl |

| Solvent | Can influence the equilibrium of intermediates and the reaction mechanism. | Dichloromethane, acetonitrile, dioxane. mdpi.com |

| Temperature | Can affect the rates of competing reaction pathways. | Reactions are often run at low temperatures (-20°C to -78°C) to enhance selectivity. acs.orguniversiteitleiden.nl |

| Concentration | Can impact the stereochemical outcome, particularly in neighboring group-directed glycosylations. | Lower concentrations may favor the desired 1,2-trans product. acs.org |

The dense and varied functionality of carbohydrates necessitates a sophisticated use of protecting groups to mask certain hydroxyl groups while others react. wiley-vch.de The choice of protecting groups is critical for the successful synthesis of complex molecules like this compound. universiteitleiden.nl An effective protecting group strategy involves the use of both permanent and temporary protecting groups that can be selectively removed under different conditions. universiteitleiden.nl

Permanent Protecting Groups:

Benzyl (Bn) ethers are widely used due to their stability under a broad range of acidic and basic conditions. They are typically removed at a late stage of the synthesis via catalytic hydrogenation. wiley-vch.de

Temporary Protecting Groups:

Silyl ethers (e.g., TBDMS, TIPS) are valuable for their varying stability, allowing for selective deprotection. They are often used to protect primary hydroxyl groups due to their steric bulk. mdpi.comuniversiteitleiden.nl

Acyl groups (e.g., acetyl, benzoyl, pivaloyl) serve a dual role as protecting groups and as participating groups in glycosylation reactions to direct 1,2-trans stereoselectivity. universiteitleiden.nlwiley-vch.de

Acetals (e.g., benzylidene, isopropylidene) are commonly used to protect diols, such as the C-4 and C-6 hydroxyls in a pyranose ring. wiley-vch.de

In the context of heptose synthesis, a combination of these protecting groups is employed to differentiate the various hydroxyl positions. For example, in a synthesis starting from D-glucose, a sequence of protection steps might involve the formation of a methyl glycoside, followed by acetal (B89532) protection of the 4,6-diol, and benzylation of the remaining hydroxyls before chain extension. mdpi.com Regioselective alkylation, mediated by dibutyltin (B87310) oxide, has been used to install linkers at specific positions, such as the O-3 position of a heptose derivative. researchgate.net The careful orchestration of these protecting groups allows for the stepwise construction and modification of the heptose scaffold.

Stereoselective Glycosylation Methodologies and Control

Chemoenzymatic Synthesis of Heptose-Containing Oligosaccharides

Chemoenzymatic synthesis combines the efficiency and stereospecificity of enzymes with the versatility of chemical synthesis. This approach is particularly powerful for the assembly of complex oligosaccharides containing rare sugars like this compound. plu.edu Typically, a core monosaccharide or oligosaccharide is synthesized chemically and then extended using specific enzymes.

This strategy has been effectively used in the synthesis of heparan sulfate (B86663) oligosaccharides and the core octasaccharides of Haemophilus ducreyi lipooligosaccharide. plu.eduacs.org The latter synthesis involved the chemical assembly of a hexasaccharide containing both d-glycero-d-manno-heptose and l-glycero-d-manno-heptose, which was then enzymatically elongated. plu.edu

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, transferring a sugar moiety from an activated donor (usually a nucleotide sugar) to an acceptor molecule. nih.govnih.gov They are central to the chemoenzymatic synthesis of oligosaccharides. For instance, β-1,4-galactosyltransferase has been used to introduce a galactose residue onto a chemically synthesized hexasaccharide core. plu.edu

In some cases, a one-pot multi-enzyme system can be employed for sequential glycosylation steps. This has been demonstrated in a sialylation system to add sialic acids to a growing oligosaccharide chain. plu.edu The use of glycosyltransferases circumvents the often-difficult challenges of stereocontrol in chemical glycosylation. nih.gov

Glycosidases, which typically cleave glycosidic bonds, can also be used in synthesis under specific conditions where the reverse reaction (transglycosylation) is favored. While less common than the use of glycosyltransferases, they offer an alternative enzymatic tool for oligosaccharide assembly.

Substrate engineering involves synthesizing modified or unnatural substrates that can be recognized and processed by enzymes. This allows for the creation of novel oligosaccharides with tailored properties. For example, by providing a glycosyltransferase with a chemically modified heptose derivative as an acceptor, it is possible to incorporate this modified unit into a larger oligosaccharide.

Research into the substrate specificity of the enzymes involved in heptose metabolism, such as the kinase HldE, is crucial for this approach. Studies have shown that HldE has a highly restricted substrate specificity for structurally modified heptose-7-phosphate analogs, indicating that significant modifications may not be tolerated by the enzyme. nih.gov This highlights the need for careful design of modified substrates to ensure they can be processed by the target enzymes.

An example of substrate engineering is the synthesis of 6-O-methyl-d-glycero-l-gluco-heptopyranose derivatives. scholaris.ca These modified heptoses can then be used in subsequent chemical or enzymatic steps to build oligosaccharides containing this unnatural sugar, which is found in the capsular polysaccharide of Campylobacter jejuni. acs.orgscholaris.ca

Application of Glycosyltransferases and Glycosidases in Oligosaccharide Assembly

Development of Probes and Reporter Molecules Incorporating this compound

To study the biological roles and interactions of this compound and its parent structures, molecular probes and reporter molecules are indispensable tools. These are derivatives that contain a tag—such as a fluorescent label, a biotin (B1667282) group, or a clickable chemical handle (e.g., an azide (B81097) or alkyne)—for detection, visualization, or affinity purification. nih.gov

The synthesis of these probes requires strategies to introduce the reporter group at a specific position on the heptose molecule without disrupting its essential recognition features. This can be achieved by incorporating a linker arm at a non-critical hydroxyl group. For example, a 3-O-amyl amine linker has been successfully installed on a d-glycero-d-manno-heptose derivative, providing a point of attachment for other molecules. researchgate.net The development of such conjugation-ready carbohydrates is a key area of research. researchgate.net

These probes are vital for investigating the uptake of heptose derivatives into cells and for identifying their binding partners and metabolic pathways. researchgate.net For instance, biotinylated analogues of heptose phosphates have been designed to help discover the proteins involved in the inflammatory pathway triggered by these bacterial metabolites. researchgate.net

Fluorescent and Affinity-Tagged Heptose Analogs for Glycan Profiling

The development of fluorescent and affinity-tagged chemical probes is a cornerstone of chemical biology, enabling the visualization, identification, and functional characterization of biomolecules in complex systems. While specific examples for this compound are not extensively documented, the strategies for its isomers, particularly the biologically crucial D-glycero-D-manno-heptose and L-glycero-D-manno-heptose, are well-established and provide a clear blueprint for analogous derivatization. These heptoses are key components of bacterial lipopolysaccharides (LPS) and are central to host-pathogen interactions. iastate.edufoodb.ca

Tagged heptose analogs are primarily designed for applications such as glycan microarrays and metabolic labeling. iastate.eduresearchgate.netthermofisher.com Glycan arrays, spotted with various carbohydrate structures, are used to profile the binding specificity of glycan-binding proteins (GBPs), such as lectins, which play critical roles in immunity. frontiersin.orgscispace.com For instance, human intelectin-1 (hIntL-1), a lectin involved in innate immunity, has been shown using glycan microarrays to recognize microbial-specific epitopes, including various heptoses. scispace.comnih.govresearchgate.net

Affinity-Tagged Analogs: Affinity tags, such as biotin, are incorporated into heptose structures to facilitate the study of their binding partners. A biotinylated analogue of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP), a key bacterial metabolite, was synthesized to serve as a molecular tool. researchgate.net This probe can be used in pull-down assays to identify and isolate proteins involved in the HBP-dependent inflammatory pathway, a novel axis in innate immunity. researchgate.netthieme-connect.com

Fluorescent and Chromogenic Probes: Fluorescent tags are used for direct visualization and quantification of binding events. A notable strategy involves the use of fluorous-tagged heptose monosaccharides. iastate.edu Fluorous tags allow for noncovalent immobilization onto fluorous-coated glass slides, creating microarrays for screening protein interactions. iastate.edu Researchers successfully synthesized fluorous-tagged D-glycero-D-manno-heptose and used it to quantify binding to the lectin Concanavalin A. iastate.edu Furthermore, stable derivatives of L-glycero-D-manno-heptose have been proposed as versatile starting materials for creating chromogenic probes, which are useful for high-throughput screening of heptose-processing enzymes. tcichemicals.com

Metabolic Labeling: Another powerful technique is metabolic labeling, where cells are cultured with synthetic carbohydrate analogs bearing a bioorthogonal handle (e.g., an azide or alkyne). researchgate.netthermofisher.com These analogs are incorporated by the cell's own machinery into its surface glycans. thermofisher.complos.org Subsequent reaction with a complementary probe (e.g., a fluorescent dye with a cyclooctyne (B158145) group) allows for the labeling and imaging of these glycans in their native environment. This approach has been widely used for various sugars and could be applied to heptoses to study their trafficking and incorporation into bacterial cell walls. researchgate.netplos.org

The table below summarizes key examples of tagged heptose analogs developed for glycan profiling applications.

| Heptose Analog | Tag Type | Heptose Isomer | Application | Reference |

| Biotinylated Heptose Bisphosphate | Affinity (Biotin) | D-glycero-D-manno | Identification of protein binding partners in inflammatory pathways. | researchgate.net |

| Fluorous-tagged Heptomannose | Affinity/Immobilization (Fluorous chain) | D-glycero-D-manno | Quantitative binding analysis on fluorous microarrays (e.g., with Concanavalin A). | iastate.edu |

| Chromogenic Heptose Probes (proposed) | Reporter (Chromogen) | L-glycero-D-manno | High-throughput screening for heptose-processing enzymes. | tcichemicals.com |

Inhibitors and Ligands Targeting Heptose Biosynthetic Enzymes

The biosynthetic pathway of heptoses, particularly the pathway leading to the formation of ADP-L-glycero-D-manno-heptose, is a critical process for the integrity of the outer membrane in most Gram-negative bacteria. researchgate.net This sugar is a conserved component of the LPS inner core. Bacteria with defective heptose biosynthesis pathways often show increased sensitivity to antibiotics and reduced virulence, making the enzymes in this pathway attractive targets for the development of new antimicrobial agents. researchgate.net

This compound itself has been reported to exhibit antimicrobial properties by inhibiting glycosyltransferase enzymes. This inhibition disrupts the synthesis of essential bacterial cell wall components, leading to impaired membrane integrity and cell death.

A major focus of inhibitor development has been on the initial enzymes of the common heptose biosynthetic pathway, which starts from sedoheptulose (B1238255) 7-phosphate. nih.gov

Key Enzymatic Targets and Inhibitors:

D-sedoheptulose-7-phosphate isomerase (GmhA): This enzyme catalyzes the first committed step, the conversion of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.gov Its crucial role makes it a prime target for inhibition.

D-glycero-D-manno-heptose-7-phosphate kinase (HldE, formerly WaaE): This enzyme phosphorylates the C1 position of the heptose, a subsequent key step in the pathway. tcichemicals.com

ADP-L-glycero-D-manno-heptose 6-epimerase (HldD, formerly RfaD): This enzyme catalyzes the final epimerization step to produce the ADP-L-glycero-D-manno-heptose precursor required for LPS core assembly. tcichemicals.com